Dimethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate typically involves the reaction of Donaldson alcohol with 2-amino-1-naphthalenesulfonic acid ethyl ester. This reaction occurs in an appropriate solvent, followed by crystallization and drying to obtain the yellow pigment .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring the pigment’s consistency and quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the azo groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate has a wide range of scientific research applications:
Chemistry: Used as a pigment in various chemical formulations, including paints, coatings, and inks.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism by which Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate exerts its effects involves its interaction with molecular targets and pathways. The compound’s azo groups can undergo various chemical transformations, influencing its behavior in different environments. The specific pathways and targets depend on the application and conditions .
Comparison with Similar Compounds
Similar Compounds
Pigment Yellow 16: Another yellow pigment with similar applications but different chemical structure.
Pigment Yellow 13: Known for its excellent lightfastness and stability, used in similar industrial applications.
Uniqueness
Dimethyl 2,2’-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bisbenzoate stands out due to its unique combination of stability, bright yellow color, and versatility in various applications. Its chemical structure allows for diverse chemical reactions, making it a valuable compound in both research and industry .
Properties
CAS No. |
79102-67-3 |
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Molecular Formula |
C30H28N6O8 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
methyl 2-[[1-[4-[[2-[(2-methoxycarbonylphenyl)diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C30H28N6O8/c1-17(37)25(35-33-23-11-7-5-9-21(23)29(41)43-3)27(39)31-19-13-15-20(16-14-19)32-28(40)26(18(2)38)36-34-24-12-8-6-10-22(24)30(42)44-4/h5-16,25-26H,1-4H3,(H,31,39)(H,32,40) |
InChI Key |
PIXYQDSJWJCYRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=CC=CC=C2C(=O)OC)N=NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
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